REACTION_CXSMILES
|
C(O[C:4](=[O:22])[CH2:5][C:6]1([C:17]([O:19][CH2:20][CH3:21])=[O:18])O[N:13]2[C:8]([C:9]([CH3:16])([CH3:15])[O:10][CH2:11][CH2:12]2)=[N:7]1)C.C(OCC)(=[O:25])C>CC1C=CC(C)=CC=1C.CCOCC>[OH:25][C:5]1[C:4](=[O:22])[N:13]2[C:8]([C:9]([CH3:15])([CH3:16])[O:10][CH2:11][CH2:12]2)=[N:7][C:6]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18]
|
Name
|
intermediate 24
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 2-(2-ethoxy-2-oxoethyl)-8,8-dimethyl-2,5,6,8-tetrahydro-[1,2,4]oxadiazolo[3,2-c][1,4]oxazine-2-carboxylate
|
Quantity
|
31.16 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1(N=C2C(OCCN2O1)(C)C)C(=O)OCC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC1=C(C=C(C=C1)C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting dark reaction solution was cooled
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CUSTOM
|
Details
|
to give a dark brown paste which
|
Type
|
EXTRACTION
|
Details
|
extracted with 0.5 M aq Na2CO3 (4×50 mL)
|
Type
|
EXTRACTION
|
Details
|
before being extracted with CH2Cl2 (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a dark paste which
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature in a open flask
|
Type
|
CUSTOM
|
Details
|
The brown/light yellow solid that formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(N=C2C(OCCN2C1=O)(C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |